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Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers encountering resistance to the ENL YEATS domain inhibitor, TDI-
11055, in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TDI-11055?

A1: TDI-11055 is a potent and orally bioavailable small-molecule inhibitor of the Eleven-

Nineteen Leukemia (ENL) protein.[1][2][3][4] It specifically targets the YEATS domain of ENL,

blocking its interaction with acylated histones on the chromatin.[1][3][4] This displacement of

ENL from chromatin leads to the suppression of key oncogenic gene expression programs,

including those driven by MYC and HOXA9, which are critical for the survival and proliferation

of certain AML subtypes.[1][2] The ultimate effect is a reduction in cell proliferation and

induction of cellular differentiation in sensitive AML cells.[1][2][5]

Q2: Which AML cell lines are expected to be sensitive to TDI-11055?

A2: AML cell lines with MLL-rearrangements (MLL-r) or NPM1 mutations are typically sensitive

to TDI-11055.[1][2][4][5] Examples of sensitive cell lines include MV4;11 (MLL-AF4), MOLM-13

(MLL-AF9), OCI-AML2 (MLL-AF6), and ML2 (MLL-AF6).[1][6] In contrast, non-MLL rearranged

cell lines such as HL60, K562, U937, and JURKAT have been shown to be largely insensitive

to TDI-11055.[2][6]
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Q3: My AML cell line, which was initially sensitive to TDI-11055, has developed resistance.

What is the most likely cause?

A3: The most well-documented mechanism of acquired resistance to TDI-11055 in AML cell

lines is a specific mutation within the ENL gene.[1][2][4][5] A CRISPR-Cas9 mediated

mutagenesis screen identified an in-frame deletion, p.108_111delLEGN, in the loop region

adjacent to the acyl-binding pocket of the ENL YEATS domain.[1] This mutation has been

shown to reduce the binding affinity of TDI-11055 to the ENL protein, thereby conferring

resistance.[1]

Q4: How can I confirm if my resistant cell line has the known ENL mutation?

A4: To confirm the presence of the p.108_111delLEGN mutation or other potential mutations in

the ENL gene, you should perform Sanger sequencing of the ENL coding region. Extract

genomic DNA from both your resistant and parental (sensitive) cell lines and amplify the

relevant exons of the ENL gene by PCR. Sequencing the PCR products will reveal any genetic

alterations.

Q5: Are there other potential, yet undocumented, mechanisms of resistance to TDI-11055?

A5: While a specific ENL mutation is the primary validated mechanism, other resistance

mechanisms observed with targeted therapies in AML could potentially play a role, though they

have not been specifically reported for TDI-11055. These could include:

Upregulation of bypass signaling pathways: Activation of parallel signaling pathways that

compensate for the inhibition of the ENL-dependent oncogenic program.

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that

actively pump TDI-11055 out of the cell.[7]

Alterations in downstream effectors: Genetic or epigenetic changes in genes downstream of

ENL that uncouple the oncogenic program from ENL's activity.

Troubleshooting Guide
This guide provides a structured approach to identifying and addressing TDI-11055 resistance

in your AML cell line experiments.
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Experimental Workflow for Investigating TDI-11055
Resistance

Observation

Confirmation

Investigation

Analysis & Further Steps

Observe Decreased Sensitivity to TDI-11055
(e.g., increased IC50 in viability assay)

Confirm Resistance Phenotype
(e.g., long-term proliferation assay, colony formation assay)

Start Troubleshooting

Sequence ENL Gene
(Sanger sequencing of parental vs. resistant cells)

Assess ENL Target Gene Expression
(RT-qPCR for MYC, HOXA9)

ENL Mutation (e.g., p.108_111delLEGN) Found?

No ENL Mutation Found

Consider Combination Therapy

Yes

Investigate Bypass Pathways
(e.g., RNA-seq, phosphoproteomics)

No
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Caption: A stepwise workflow for troubleshooting TDI-11055 resistance.

Issue 1: Decreased potency of TDI-11055 in cell viability assays.

Possible Cause Recommended Action Expected Outcome

Development of Acquired

Resistance

1. Perform a dose-response

curve with a wider

concentration range of TDI-

11055 on your resistant cells

and compare it to the parental,

sensitive cell line. 2. Conduct a

colony formation assay in the

presence of TDI-11055.

A rightward shift in the IC50

value for the resistant cell line.

Resistant cells will form

colonies at TDI-11055

concentrations that are

cytotoxic to parental cells.

Compound Instability

1. Prepare fresh stock

solutions of TDI-11055. 2.

Verify the storage conditions of

the compound.

Restoration of expected

potency if the compound was

degraded.

Cell Line Contamination or

Misidentification

1. Perform short tandem

repeat (STR) profiling to

confirm the identity of your cell

line. 2. Test for mycoplasma

contamination.

Confirmation of the correct,

uncontaminated cell line.

Issue 2: Confirmed resistance, but the underlying mechanism is unknown.
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Possible Cause Recommended Action Expected Outcome

On-Target ENL Mutation

1. Extract genomic DNA from

both resistant and parental cell

lines. 2. PCR amplify and

Sanger sequence the coding

region of the ENL gene. Pay

close attention to the region

encoding the YEATS domain.

Identification of the

p.108_111delLEGN deletion or

other mutations in the resistant

cell line that are absent in the

parental line.

Lack of Target Engagement

1. Treat parental and resistant

cells with TDI-11055. 2.

Perform RT-qPCR to measure

the mRNA levels of known

ENL target genes, such as

MYC and HOXA9.

In resistant cells, the

expression of MYC and

HOXA9 will not be suppressed

by TDI-11055 treatment, unlike

in the parental cells.

Activation of Bypass Pathways

1. Perform RNA-sequencing

on parental and resistant cells,

with and without TDI-11055

treatment. 2. Conduct

phosphoproteomic analysis to

identify upregulated signaling

pathways in resistant cells.

Identification of differentially

expressed genes or

hyperactivated signaling

pathways (e.g., RAS/MAPK) in

the resistant cells.

Signaling Pathways
TDI-11055 Mechanism of Action and Resistance
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Caption: Mechanism of TDI-11055 action and the on-target resistance mutation.

Experimental Protocols
1. Cell Viability Assay (Dose-Response Curve)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TDI-11055.

Methodology:

Seed AML cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of appropriate culture medium.

Prepare a serial dilution of TDI-11055 in culture medium. A typical concentration range

would be from 1 nM to 10 µM. Include a DMSO-only control.
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Add 100 µL of the diluted compound or DMSO control to the appropriate wells.

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTS assay

according to the manufacturer's instructions.

Measure luminescence or absorbance using a plate reader.

Normalize the data to the DMSO control and plot the dose-response curve using non-

linear regression to calculate the IC50 value.

2. Colony Formation Assay

Objective: To assess the long-term effect of TDI-11055 on the clonogenic potential of AML

cells.

Methodology:

Prepare a single-cell suspension of your AML cell line.

Plate 500-1,000 cells per well in a 6-well plate containing 2 mL of methylcellulose-based

medium (e.g., MethoCult™ H4230, STEMCELL Technologies).

Add TDI-11055 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or a DMSO control

to the medium before plating.

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days, until

colonies are visible.

Count the number of colonies (defined as a cluster of >50 cells) in each well.

Calculate the plating efficiency and normalize the results to the DMSO control.

3. RT-qPCR for ENL Target Gene Expression

Objective: To measure the effect of TDI-11055 on the transcription of ENL target genes.
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Methodology:

Seed AML cells at a density that will not lead to overconfluence during the treatment

period.

Treat the cells with TDI-11055 at a relevant concentration (e.g., 1x and 10x the IC50) or

DMSO for 24-48 hours.

Harvest the cells and extract total RNA using a standard method (e.g., TRIzol™ or a

column-based kit).

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Perform quantitative PCR (qPCR) using SYBR Green or TaqMan™ probes for your genes

of interest (MYC, HOXA9) and a housekeeping gene for normalization (GAPDH, B2M).

Analyze the data using the delta-delta Ct method to determine the relative fold change in

gene expression.

4. Sanger Sequencing of the ENL Gene

Objective: To identify mutations in the ENL gene in resistant cell lines.

Methodology:

Isolate genomic DNA from both the parental (sensitive) and the TDI-11055-resistant AML

cell lines.

Design PCR primers to amplify the coding exons of the human ENL gene.

Perform PCR using a high-fidelity DNA polymerase.

Purify the PCR products to remove primers and dNTPs.

Send the purified PCR products for Sanger sequencing using both the forward and

reverse PCR primers.
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Align the sequencing results from the resistant and parental cell lines to the ENL reference

sequence to identify any mutations.

Quantitative Data Summary
Table 1: In Vitro Activity of TDI-11055 in AML Cell Lines

Cell Line Genotype
Sensitivity to TDI-
11055

Reported IC50
Range

MV4;11 MLL-AF4 Sensitive 10 - 100 nM

MOLM-13 MLL-AF9 Sensitive 10 - 100 nM

OCI-AML2 MLL-AF6 Sensitive 100 - 500 nM

ML2 MLL-AF6 Sensitive 100 - 500 nM

OCI-AML3 NPM1-mutated Sensitive 100 - 500 nM

HL60 Non-MLL-r Insensitive > 10 µM

K562 Non-MLL-r Insensitive > 10 µM

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Effect of p.108_111delLEGN Mutation on TDI-11055 Binding

ENL YEATS Domain Binding Affinity (Kd) to TDI-11055

Wild-Type ~ 0.15 µM

p.108_111delLEGN Mutant ~ 0.51 µM

Data from ITC experiments show a reduced binding affinity of TDI-11055 to the mutant ENL

YEATS domain.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://www.benchchem.com/product/b12363261?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. aacrjournals.org [aacrjournals.org]

2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute
Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

3. TDI-11055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

4. aacrjournals.org [aacrjournals.org]

5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute
Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

6. aacrjournals.org [aacrjournals.org]

7. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies:
Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Overcoming TDI-11055
Resistance in AML Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363261#overcoming-tdi-11055-resistance-in-aml-
cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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